molecular formula C6H11NO3S B1429702 2,2-Dimethylthiomorpholin-3-one 1,1-dioxide CAS No. 89676-88-0

2,2-Dimethylthiomorpholin-3-one 1,1-dioxide

Cat. No. B1429702
CAS RN: 89676-88-0
M. Wt: 177.22 g/mol
InChI Key: DUEDDLHCRORJBW-UHFFFAOYSA-N
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Description

2,2-Dimethylthiomorpholin-3-one 1,1-dioxide, also known as DMTD, is an organic compound that has been studied for its potential applications in scientific research. DMTD is a derivative of morpholine and is a colorless, odorless, and crystalline solid that is soluble in water. It has a wide range of uses in chemical synthesis, catalysis, and as a reagent for various scientific experiments.

Scientific Research Applications

Medicinal Chemistry Building Blocks

Thiomorpholines, including 2,2-Dimethylthiomorpholin-3-one 1,1-dioxide, are significant in medicinal chemistry. They serve as building blocks for various analogs, some of which have entered clinical trials. Their potential in creating novel bicyclic thiomorpholine compounds for diverse biological applications has been recognized (Walker & Rogier, 2013).

Synthesis of Functionalized Compounds

In another study, derivatives of thiophene 1,1-dioxides, related to 2,2-Dimethylthiomorpholin-3-one 1,1-dioxide, were used in synthesizing dialkylaminomethyl-substituted halobutadienes. These compounds highlight the strategic use of thiophenes in synthesizing highly functionalized unsaturated aliphatic compounds (Gronowitz, Hallberg, & Nikitidis, 1987).

Coordination Chemistry

The compound has also been studied in coordination chemistry. For example, complexes involving scandium(III) perchlorate with various ligands, including derivatives of 2,2-Dimethylthiomorpholin-3-one 1,1-dioxide, were synthesized and characterized, providing insights into the coordination behavior and potential applications of these complexes (Crawford & Melson, 1970).

properties

IUPAC Name

2,2-dimethyl-1,1-dioxo-1,4-thiazinan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-6(2)5(8)7-3-4-11(6,9)10/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEDDLHCRORJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCS1(=O)=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylthiomorpholin-3-one 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide
Reactant of Route 2
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide
Reactant of Route 3
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide
Reactant of Route 4
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide
Reactant of Route 5
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide
Reactant of Route 6
2,2-Dimethylthiomorpholin-3-one 1,1-dioxide

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